2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
Description
Systematic Nomenclature and Structural Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol according to International Union of Pure and Applied Chemistry standards, reflecting its structural composition. The Chemical Abstracts Service registry number 2258-19-7 provides unique identification within chemical databases.
The molecular formula C₇H₁₁NOS indicates a molecular weight of 157.24 grams per mole, establishing the compound's elemental composition. Structural elucidation reveals a five-membered thiazole ring bearing methyl substituents at the 2 and 4 positions, with an ethanol functional group attached at position 5. The Simplified Molecular Input Line Entry System representation CC1=C(SC(=N1)C)CCO provides a standardized format for computational analysis. The International Chemical Identifier string InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 offers additional structural verification.
Advanced spectroscopic analysis confirms the compound's structural integrity through characteristic absorption patterns. The compound exhibits distinct Nuclear Magnetic Resonance chemical shifts, with thiazole ring protons appearing in the aromatic region between 7.27 and 8.77 parts per million, consistent with established patterns for thiazole derivatives. The ethanol side chain demonstrates typical aliphatic proton signals, providing clear structural confirmation through spectroscopic methods.
Historical Context in Heterocyclic Chemistry Research
The development of thiazole chemistry has evolved significantly since the initial discovery of thiazole compounds in the early twentieth century. Thiazole itself, representing the parent compound of this chemical family, was first characterized as a pale yellow liquid with distinctive pyridine-like odor properties. The recognition of thiazole's importance accelerated following the identification of its role in thiamine, also known as vitamin B₁, where the thiazolium ring serves as an essential electron sink in biological decarboxylation processes.
Historical synthesis methodologies for thiazole derivatives have relied primarily on established synthetic protocols including Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis. The Hantzsch method, involving condensation of α-haloketones with thioamides, became the foundation for generating trisubstituted thiazole systems. These classical approaches established the fundamental principles governing thiazole ring formation and subsequent functionalization strategies.
The evolution of thiazole chemistry gained momentum through the recognition of these compounds' biological significance. The thiazole ring system appears in numerous naturally occurring compounds including epothilone and luciferin, the firefly bioluminescence compound. This biological prevalence stimulated intensive research into synthetic thiazole derivatives, leading to the development of commercially significant compounds including agricultural fungicides and pharmaceutical agents.
Contemporary research has expanded the scope of thiazole chemistry through advanced synthetic methodologies. Recent developments include photochemical reactions, intramolecular nucleophilic substitution, and cycloaddition approaches. These modern techniques have enabled the synthesis of increasingly complex thiazole derivatives, including compounds like this compound, which represent sophisticated examples of current synthetic capabilities.
Position Within Thiazole Derivative Classifications
The classification of this compound within the broader thiazole derivative family reflects its structural characteristics and functional group arrangements. Thiazole derivatives are systematically categorized based on substitution patterns, with this compound belonging to the 2,4,5-trisubstituted thiazole class. The presence of methyl groups at positions 2 and 4, combined with the ethanol functionality at position 5, establishes its position within this specific structural category.
The compound represents a member of the 4,5-disubstituted thiazole subfamily when considering only the ring substitution pattern, as defined by the presence of substituents exclusively at positions 4 and 5. This classification system reflects the structural diversity achievable within thiazole chemistry and provides a framework for understanding structure-activity relationships. The 4,5-disubstituted pattern is particularly significant in medicinal chemistry applications, where specific substitution patterns correlate with biological activity profiles.
Within the broader context of thiazole-based alcohols, this compound exemplifies compounds containing both aromatic heterocyclic systems and aliphatic alcohol functionalities. This dual nature provides unique synthetic opportunities, as the alcohol group enables further derivatization through standard organic transformations including esterification, etherification, and oxidation reactions. The combination of thiazole aromaticity with alcohol reactivity positions this compound as a versatile synthetic intermediate.
The compound's classification extends to its role within synthetic organic chemistry as a building block for more complex molecular architectures. Recent synthetic studies have demonstrated the utility of thiazole-containing alcohols in constructing polyheterocyclic systems through cyclization reactions and coupling processes. This synthetic versatility establishes the compound's importance within contemporary heterocyclic chemistry research and its potential for generating novel molecular frameworks.
| Classification Category | Specific Type | Structural Features |
|---|---|---|
| Thiazole Substitution Pattern | 2,4,5-Trisubstituted | Methyl groups at positions 2,4; ethanol at position 5 |
| Functional Group Class | Thiazole Alcohol | Primary alcohol attached to thiazole ring |
| Heterocyclic Category | Five-membered Nitrogen-Sulfur Heterocycle | Contains both nitrogen and sulfur in aromatic ring |
| Synthetic Classification | Intermediate Building Block | Suitable for further derivatization and coupling |
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMZMSRDSGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reducing Agents and Conditions
- Lithium Aluminum Hydride (LiAlH4) : A strong reducing agent capable of reducing ketones and aldehydes efficiently to alcohols. It requires anhydrous conditions and careful handling due to its reactivity.
- Sodium Borohydride (NaBH4) : A milder and more selective reducing agent, often preferred for the reduction of aldehydes and ketones in protic solvents like ethanol or methanol.
The reduction is typically performed in an appropriate solvent system (e.g., ethanol, tetrahydrofuran) under controlled temperature conditions to optimize yield and purity.
Reaction Overview
| Step | Reactants | Conditions | Product | Yield Range |
|---|---|---|---|---|
| Reduction | 2-(dimethyl-1,3-thiazol-5-yl)acetaldehyde or ketone | LiAlH4 or NaBH4 in ethanol or THF, room temperature to reflux | This compound | Typically 65–80% |
This method is favored for its straightforwardness and relatively high yields. Purification is generally achieved through recrystallization or chromatographic techniques to ensure high purity suitable for research applications.
Synthetic Routes Involving Thiazole Ring Formation
While the direct reduction method is prevalent, the construction of the thiazole ring itself can be achieved through multi-step synthetic strategies starting from α-active methylene ketones and other precursors.
One-Pot Synthesis of Thiazole Derivatives
A notable method involves a one-pot, four-step synthesis starting from α-active methylene ketones:
- Bromination of α-active methylene ketones using N-bromosuccinimide (NBS) and benzoyl peroxide initiates the reaction.
- Treatment with Potassium Thiocyanate (KSCN) introduces the thiocyanate group.
- Condensation with Primary Amines (often aromatic or benzylamine) in ethanol facilitates cyclization to form the thiazole ring.
This method avoids complex extraction and chromatographic purification steps, offering high yields and operational simplicity.
Example Procedure
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | α-active methylene ketone, NBS, benzoyl peroxide | Stirring at room temperature, 30 min | α-bromo ketone intermediate |
| Thiocyanate substitution | Potassium thiocyanate | Stirring, 1 hour | Thiocyanate intermediate |
| Cyclization | Primary amine (e.g., benzylamine), ethanol | Stirring, 2–5 hours | Thiazole derivative |
This synthetic route can be adapted to yield various thiazole derivatives, which may then undergo further functional group transformations, including reduction to the target ethan-1-ol compound.
Optimization and Characterization
Reaction Optimization
- Solvent Selection : Ethanol and DMF are commonly used solvents to improve solubility and reaction rates.
- Temperature Control : Reflux temperatures (90–110°C) are typical for condensation and cyclization steps.
- Catalyst Loading : Sodium acetate or similar catalysts can be employed to enhance reaction efficiency.
Purification Techniques
- Recrystallization from ethanol or DMF/acetic acid mixtures.
- Chromatographic methods such as reverse-phase HPLC for purity assessment.
Analytical Techniques
- Infrared (IR) Spectroscopy : Identification of functional groups, e.g., hydroxyl (–OH) stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirmation of chemical structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity achievable).
- Elemental Analysis : Validation of molecular composition within ±0.3% theoretical values.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Reduction of Ketone/Aldehyde | 2-(dimethyl-1,3-thiazol-5-yl)acetaldehyde/ketone | LiAlH4 or NaBH4 | Room temp to reflux, ethanol or THF solvent | 65–80% | Direct, high yield, common method |
| One-Pot Thiazole Synthesis | α-active methylene ketones | NBS, KSCN, primary amines | Room temp stirring, ethanol solvent | Up to 95% (for intermediates) | Multi-step, efficient, avoids chromatography |
| Cyclization and Functionalization | Intermediates from above | Various amines, bases, acids | Reflux in DMF or ethanol | 60–70% | For derivative formation and ring closure |
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biochemical Properties
The compound exhibits several notable biochemical properties:
- Chemical Structure : It is a thiazole derivative characterized by a thiazole ring, which is known for its stability and reactivity.
- Solubility : The compound is soluble in polar solvents, facilitating its use in various chemical reactions.
- Interactions : It interacts with enzymes and proteins, influencing metabolic pathways and cellular functions.
Biological Activities
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol has demonstrated a range of biological activities:
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : It has shown efficacy against various bacterial and fungal strains. For example, it has been tested against Candida albicans and Staphylococcus aureus, demonstrating significant antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Biological Activity | Target Organisms | MIC Values |
|---|---|---|
| Antimicrobial | Candida albicans | 3.92–4.01 mM |
| Staphylococcus aureus | 4.51–4.60 mM |
Scientific Research Applications
The applications of this compound span multiple domains:
Chemistry
In synthetic chemistry, this compound serves as a building block for the development of more complex thiazole derivatives. Its structural properties allow for modifications that enhance biological activity or alter physical characteristics for specific applications.
Medicine
Research indicates that thiazole derivatives, including this compound, are being explored for their potential as:
- Anticancer Agents : Studies have shown promising results in the inhibition of cancer cell lines, such as human lung adenocarcinoma cells and glioblastoma cells . For instance, certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer types.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 23.30 ± 0.35 |
| U251 (Glioblastoma) | 10–30 |
Industry
In industrial applications, the compound is utilized in:
- Dyes Production : Its structural characteristics make it suitable for synthesizing dyes with specific color properties.
- Biocides : The antimicrobial properties allow it to be used in formulations aimed at controlling microbial growth.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against Candida glabrata and Escherichia coli, with MIC values lower than those of traditional antibiotics .
- Anticancer Research : In a comparative study involving synthesized thiazoles, one derivative showed selective cytotoxicity against glioblastoma cells with an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin .
- Neuroprotective Potential : Investigations into the neuroprotective effects of thiazole derivatives suggest that they may play a role in neurotransmitter synthesis, particularly acetylcholine, which is crucial for cognitive function.
Mechanism of Action
The mechanism of action of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The structural and functional properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol are compared below with analogous thiazole-containing compounds (Table 1). Key differences in substituents, molecular weight, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of Thiazole Derivatives
*Note: Molecular weight calculated based on formula C₁₂H₁₄NOS.
Key Observations :
Substituent Effects :
- Electron-Donating Groups (e.g., methyl in the target compound): Enhance stability and lipophilicity, making the compound suitable for hydrophobic interactions in drug design .
- Electron-Withdrawing Groups (e.g., bromine in 2-bromo analog): Increase reactivity in substitution reactions but may reduce bioavailability due to higher molecular weight .
- Polar Substituents (e.g., methoxy or dioxolane): Improve aqueous solubility, which is critical for pharmacokinetics .
The dimethyl substitution in the target compound balances electronic effects and compactness, making it a versatile intermediate .
Applications: Thiazole derivatives with quinoline or triazole moieties (e.g., ) demonstrate anti-T.
Biological Activity
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (commonly referred to as DMTE) is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound DMTE is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:
Target Enzymes
DMTE primarily interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . This interaction is crucial for its biological activity, particularly in cellular respiration processes where it is reduced to formazan by mitochondrial dehydrogenases .
Biochemical Pathways
The reduction of DMTE is part of a broader metabolic pathway involving the conversion of tetrazolium salts to formazan. This process is indicative of cellular viability and metabolic activity, making DMTE a valuable tool in cell viability assays.
Antimicrobial Activity
Research has demonstrated that DMTE exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate potent activity against common infectious agents .
Antitumor Activity
Thiazole derivatives, including DMTE, have been investigated for their anticancer potential. Studies reveal that compounds with thiazole moieties can inhibit cancer cell proliferation effectively. For example, DMTE has shown promising results in cytotoxicity assays against several cancer cell lines, with IC50 values indicating strong activity comparable to established chemotherapeutics like doxorubicin .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of DMTE on human cancer cell lines, the compound exhibited an IC50 value of approximately 15 µg/mL against Jurkat cells (a model for leukemia). This suggests significant potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of DMTE against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .
Dosage Effects and Pharmacokinetics
The pharmacokinetic profile of DMTE indicates that it is readily absorbed by viable cells, leading to effective concentrations within cellular environments. Dosage studies reveal that higher concentrations correlate with increased cytotoxicity in cancer models, suggesting a dose-dependent effect on cell viability .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
